N-(naphthalen-1-ylmethyl)cyclopropanamine

Description

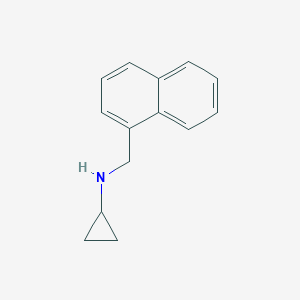

Structure

3D Structure

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-7-14-11(4-1)5-3-6-12(14)10-15-13-8-9-13/h1-7,13,15H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWHJEKFNUUAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405965 | |

| Record name | N-(naphthalen-1-ylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-74-3 | |

| Record name | N-(naphthalen-1-ylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Naphthalen 1 Ylmethyl Cyclopropanamine and Analogues

Established Synthetic Routes to N-(naphthalen-1-ylmethyl)cyclopropanamine

The construction of the this compound scaffold can be achieved through several well-established synthetic transformations. These routes primarily involve the formation of the key carbon-nitrogen bond between the naphthalen-1-ylmethyl and cyclopropylamine (B47189) fragments.

Reductive Amination Strategies

Reductive amination stands as a cornerstone of amine synthesis, and its application to the preparation of this compound is a primary and logical approach. This method typically involves the reaction of 1-naphthaldehyde (B104281) with cyclopropanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The reaction is generally carried out in the presence of a suitable reducing agent. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. rsc.org The choice of solvent is also crucial, with alcohols like methanol (B129727) or ethanol (B145695) being frequently employed. researchgate.netnih.gov The reaction conditions, such as temperature and pH, can be optimized to maximize the yield of the final product. For instance, maintaining a mildly acidic pH can facilitate imine formation without compromising the stability of the reducing agent. rsc.org

While specific data for the reductive amination of 1-naphthaldehyde with cyclopropanamine is not extensively reported in publicly available literature, the general applicability of this method is well-documented for a wide range of aldehydes and amines. nih.govsci-hub.se The reaction of 4-methoxyphenylacetone (B17817) with cyclopropylamine, for example, has been shown to proceed with high conversion rates using imine reductase enzymes, highlighting the feasibility of this transformation. sci-hub.se

Table 1: Representative Conditions for Reductive Amination of Carbonyls with Amines

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Aniline (B41778) | H₂ (50 bar), Tin(IV) Lewis Acid | 1,2-Difluorobenzene | 150 | 75 | nih.gov |

| 4-Methoxyphenylacetone | Cyclopropylamine | Imine Reductase (IRED) | Buffer | 30 | >90 | sci-hub.se |

| Cyclohexanone | Aniline | IRED | Buffer | RT | up to 99 | sci-hub.se |

Note: This table presents data for analogous reactions to illustrate the general conditions and potential efficacy of reductive amination.

Coupling Reactions Involving Naphthalen-1-yl-methanamine and Cyclopropanamine Precursors

An alternative established route involves the coupling of a naphthalen-1-ylmethyl precursor, such as naphthalen-1-ylmethyl halide, with cyclopropanamine. This nucleophilic substitution reaction provides a direct method for forming the target C-N bond.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this type of transformation, allowing for the coupling of aryl halides with amines under relatively mild conditions. researchgate.net In a related study, the synthesis of various N-arylcyclopropylamines was successfully achieved by the Pd₂(dba)₃/BINAP/NaOtBu-catalyzed amination of aryl bromides with cyclopropylamine, with yields ranging from 43% to 99%. researchgate.net This methodology could be adapted for the synthesis of this compound by using a suitable naphthalen-1-ylmethyl halide.

Another approach involves the direct N-alkylation of cyclopropanamine with naphthalen-1-ylmethyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Novel Synthetic Approaches and Innovations

Recent advances in synthetic methodology have opened up new avenues for the preparation of this compound and its analogues, with a focus on efficiency, selectivity, and sustainability.

Electrochemical Synthesis Applications

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying purification procedures. xmu.edu.cn While the direct electrochemical synthesis of this compound has not been specifically detailed, related electrochemical transformations suggest its feasibility. For instance, the electrochemical synthesis of cyclopropanes through intermolecular dehydrogenative annulation of active methylene (B1212753) compounds and arylalkenes has been reported. xmu.edu.cn Furthermore, electrochemical methods have been developed for the synthesis of 1,1'-binaphthalene-2,2'-diamines via transition-metal-free oxidative homocoupling, demonstrating the utility of electrochemistry in manipulating naphthalene-containing scaffolds. mdpi.com The electrolysis of N-(naphthalen-1-ylsulfonyl)benzamide has also been explored, indicating that naphthalene (B1677914) moieties are amenable to electrochemical manipulation. researchgate.net These examples provide a strong foundation for the future development of an electrochemical route to the target compound.

Stereoselective Synthesis of Enantiomeric Forms

The diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes has been used to prepare enantiomerically enriched cyclopropyl (B3062369) amines. mdpi.comku.edu This approach relies on a base-assisted dehydrohalogenation to form a cyclopropene (B1174273) intermediate, followed by a diastereoselective nucleophilic addition. mdpi.comku.edu Additionally, chemoenzymatic strategies using engineered myoglobin (B1173299) variants have enabled the highly diastereo- and enantioselective construction of chiral cyclopropyl ketones, which are versatile precursors to chiral cyclopropylamines. rochester.edu These methodologies could potentially be adapted to control the stereochemistry at the cyclopropane (B1198618) ring of the target molecule.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into synthetic planning to develop more environmentally benign processes. For the synthesis of this compound, several green strategies can be envisioned.

The use of water as a solvent, microwave-assisted reactions, and the development of reusable catalysts are key areas of focus. nih.govresearchgate.net For example, a "green," multicomponent reaction of an aldehyde, cyclohex-2-enone, and an amine has been developed to afford N-substituted arylmethyl anilines in a single, regioselective step. nih.gov Solvent selection guides for direct reductive amination processes are also being developed to replace less desirable chlorinated solvents with more environmentally friendly alternatives. rsc.org Furthermore, the use of biocatalysts, such as imine reductases, not only offers high selectivity but also operates under mild, aqueous conditions, aligning well with green chemistry principles. sci-hub.se The development of efficient, metal- and acid-free conditions for related reactions, such as the synthesis of N-nitrosamines, also points towards greener synthetic possibilities. rsc.org

Synthesis of Structurally Related Cyclopropylamine Derivatives for Comparative Studies

To understand the specific contributions of the naphthalen-1-ylmethyl and cyclopropyl groups to the biological activity of the parent compound, a variety of structurally related derivatives have been synthesized for comparative analysis. These analogues help to probe the steric and electronic requirements of the target receptors or enzymes.

N-((1,2-Diphenyl-1H-indol-3-yl)methyl)cyclopropanamine and its Derivatives

One area of investigation involves the replacement of the naphthalene core with other bulky, aromatic systems such as the 1,2-diphenyl-1H-indole moiety. The synthesis of N-((1,2-diphenyl-1H-indol-3-yl)methyl)cyclopropanamine (5a) is achieved through the reductive amination of 1,2-diphenyl-1H-indole-3-carbaldehyde with cyclopropanamine. mdpi.com This reaction typically affords the desired product in a moderate yield. mdpi.com A general procedure involves reacting the aldehyde and amine, followed by purification using column chromatography. mdpi.com

Derivatives of this compound have also been prepared to explore the impact of different substituents. For instance, replacing cyclopropanamine with aniline or diphenylamine (B1679370) leads to the formation of N-((1,2-diphenyl-1H-indol-3-yl)methyl)aniline (5b) and N-((1,2-diphenyl-1H-indol-3-yl)methyl)-N-phenylaniline (5e), respectively. mdpi.com These variations allow for a systematic evaluation of how the N-substituent influences the compound's properties. mdpi.com

| Compound ID | IUPAC Name | Starting Materials | Yield (%) |

| 5a | N-((1,2-Diphenyl-1H-indol-3-yl)methyl)cyclopropanamine | 1,2-Diphenyl-1H-indole-3-carbaldehyde, Cyclopropanamine | 34 |

| 5b | N-((1,2-Diphenyl-1H-indol-3-yl)methyl)aniline | 1,2-Diphenyl-1H-indole-3-carbaldehyde, Aniline | 43 |

| 5e | N-((1,2-Diphenyl-1H-indol-3-yl)methyl)-N-phenylaniline | 1,2-Diphenyl-1H-indole-3-carbaldehyde, Diphenylamine | 55 |

N-(Naphthalen-2-ylmethyl)cyclopropanamine

The constitutional isomer, N-(naphthalen-2-ylmethyl)cyclopropanamine, serves as a crucial comparator to understand the importance of the substituent's position on the naphthalene ring. The synthesis of this isomer would likely follow a similar reductive amination pathway, starting from naphthalene-2-carbaldehyde and cyclopropanamine. This allows for a direct comparison of the biological effects of 1- and 2-substitution patterns on the naphthalene core.

N-(Naphthalen-1-ylmethyl)cyclopentanamine and other Cycloalkyl Analogues

To investigate the role of the cyclopropyl ring, analogues bearing different cycloalkyl groups are synthesized. For example, N-(naphthalen-1-ylmethyl)cyclopentanamine can be prepared by reacting 1-naphthalenemethylamine (B85489) with cyclopentanone, likely through reductive amination. This comparison helps to determine if the unique steric and electronic properties of the cyclopropane ring are essential for activity. The synthesis of other cycloalkyl analogues, such as those with cyclobutyl or cyclohexyl groups, would further elucidate the structure-activity relationship concerning the size and conformation of the cycloalkane ring.

Other N-substituted Cyclopropanamines for Medicinal Chemistry

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, and various N-substituted derivatives are synthesized to explore a wide range of biological targets. nih.govresearchgate.net General synthetic strategies often involve the reaction of cyclopropylamine with a suitable electrophile, such as an alkyl halide or a carbonyl compound, to introduce the desired N-substituent. nih.gov For instance, the synthesis of various cyclopropane-containing fragments and lead-like compounds often exploits a single precursor that can be divergently modified. researchgate.net

The development of novel cyclopropane nucleoside analogues as potential tube formation agents highlights the versatility of the cyclopropylamine scaffold in generating bioactive molecules. nih.gov These synthetic efforts often focus on creating libraries of compounds for high-throughput screening to identify new drug leads. nih.gov

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude products must be purified to remove unreacted starting materials, reagents, and byproducts. Subsequent characterization is essential to confirm the identity and purity of the final compounds.

Chromatographic Purification Methods

Column chromatography on silica (B1680970) gel is a standard and widely used technique for the purification of this compound and its analogues. mdpi.com The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is optimized to achieve effective separation of the desired product from impurities. mdpi.com The progress of the purification is monitored by techniques like thin-layer chromatography (TLC).

In some cases, particularly for scalable syntheses, alternative purification strategies are sought to avoid the need for column chromatography. For instance, purification of some cyclopropylamine derivatives has been achieved through conversion to a carbamate, followed by purification and subsequent deprotection. nih.gov However, this can be a multi-step and costly process. nih.gov Therefore, developing reaction conditions that yield a cleaner crude product is often a primary goal to simplify the purification process. The purified compounds are then thoroughly characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity. mdpi.com

Spectroscopic Characterization (NMR, HRMS)

The structural elucidation of this compound is accomplished through the synergistic use of NMR and HRMS. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while HRMS confirms the elemental composition and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide characteristic signals corresponding to the naphthalene, methylene, and cyclopropane groups.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene ring, the methylene bridge protons, and the protons of the cyclopropyl group.

The seven protons of the naphthalene ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be complex due to the substituent's effect and the inherent asymmetry of the 1-substituted naphthalene system.

The two protons of the methylene bridge (—CH₂—) connecting the naphthalene ring and the cyclopropylamine moiety would likely appear as a singlet or a finely coupled multiplet in the range of δ 3.5 to 4.5 ppm.

The protons of the cyclopropane ring are expected to be found in the upfield region of the spectrum, generally between δ 0.5 and 1.5 ppm. The four protons on the cyclopropane ring would likely exhibit complex splitting patterns due to geminal and cis/trans couplings. The proton attached to the nitrogen atom (NH) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. It is expected to show a total of 14 distinct carbon signals, corresponding to the molecular formula C₁₄H₁₅N.

The ten carbon atoms of the naphthalene ring would produce signals in the aromatic region, typically between δ 120 and 140 ppm. The two quaternary carbons of the naphthalene ring where the two rings are fused would also fall in this region.

The methylene bridge carbon (—CH₂—) is anticipated to have a chemical shift in the range of δ 40 to 50 ppm. The three carbon atoms of the cyclopropane ring would resonate at a significantly upfield region, typically between δ 10 and 30 ppm, with the carbon attached to the nitrogen atom being the most downfield of the three.

Predicted NMR Data Tables

To provide a clearer understanding, the following tables outline the predicted chemical shifts for this compound. These are estimations based on known values for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.0 - 8.5 | m |

| -CH₂- | 3.5 - 4.5 | s or m |

| Cyclopropane-H | 0.5 - 1.5 | m |

| NH | Variable | br s |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Naphthalene-C | 120 - 140 |

| -CH₂- | 40 - 50 |

| Cyclopropane-C | 10 - 30 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₄H₁₅N, the expected exact mass can be calculated.

The monoisotopic mass of this compound is approximately 197.1204 g/mol . HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds closely to this calculated value, typically within a few parts per million (ppm) of accuracy. This high degree of accuracy allows for the unambiguous determination of the molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 197.1204 |

| [M+H]⁺ | 198.1283 |

Advanced Spectroscopic and Analytical Characterization of N Naphthalen 1 Ylmethyl Cyclopropanamine

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For N-(naphthalen-1-ylmethyl)cyclopropanamine, with a molecular formula of C₁₄H₁₅N, the expected monoisotopic mass can be precisely calculated. This experimental value, when compared to the theoretical mass, serves as a definitive confirmation of the compound's identity.

Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this amine-containing compound, which is expected to readily form a protonated molecule, [M+H]⁺. The analysis would be conducted on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of mass accuracy in the parts-per-million (ppm) range.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₄H₁₅N | 197.1204 |

| [M+H]⁺ | C₁₄H₁₆N⁺ | 198.1283 |

Note: The calculated m/z values are based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

The theoretical monoisotopic mass of the neutral molecule is 197.1204 Da. nih.gov In a typical HRMS experiment under ESI positive ion mode, the most prominent peak would correspond to the protonated molecule [M+H]⁺ with a calculated m/z of 198.1283. The observation of this ion with a mass accuracy of less than 5 ppm would provide strong evidence for the elemental composition of C₁₄H₁₅N.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be determined.

Although specific experimental spectra for this compound are not available, the expected chemical shifts can be predicted based on the known spectra of its constituent parts: the naphthalen-1-ylmethyl group and the cyclopropylamine (B47189) moiety.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) bridge protons, the methine proton of the cyclopropylamine, and the cyclopropyl (B3062369) ring protons. The seven aromatic protons of the 1-substituted naphthalene ring will appear in the downfield region, typically between 7.4 and 8.2 ppm, with complex splitting patterns due to spin-spin coupling. The methylene protons (-CH₂-) connecting the naphthalene ring to the nitrogen atom would likely appear as a singlet or a multiplet depending on the neighboring protons and the molecule's conformational flexibility, expected in the range of 3.8-4.2 ppm. The cyclopropyl protons would be found in the upfield region, with the methine proton adjacent to the nitrogen appearing at a downfield-shifted position compared to the other cyclopropyl protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule. The naphthalene ring will exhibit ten distinct signals in the aromatic region (approximately 120-135 ppm), with the quaternary carbons showing different intensities compared to the protonated carbons. The methylene bridge carbon is expected around 45-55 ppm. The carbons of the cyclopropyl ring will appear in the upfield region, typically between 5 and 35 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalenyl-H | 7.4 - 8.2 | m |

| -CH₂- | 3.8 - 4.2 | s or m |

| Cyclopropyl-CH(N)- | 2.2 - 2.6 | m |

| Cyclopropyl-CH₂- | 0.4 - 0.9 | m |

| -NH- | 1.0 - 2.5 | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Naphthalenyl-C (aromatic) | 120 - 135 |

| -CH₂- | 45 - 55 |

| Cyclopropyl-CH(N) | 30 - 40 |

| Cyclopropyl-CH₂ | 5 - 15 |

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. To date, there is no publicly available information on the single-crystal X-ray structure of this compound.

Should a suitable crystal of the compound be obtained, X-ray diffraction analysis would provide invaluable data. Key structural features that could be confirmed include the planarity of the naphthalene ring system, the geometry of the cyclopropyl ring, and the conformation of the naphthalen-1-ylmethyl group relative to the cyclopropanamine moiety. This would allow for a detailed understanding of the molecule's solid-state packing and any intermolecular interactions, such as hydrogen bonding involving the amine group.

Pharmacological and Biological Activity Profiling of N Naphthalen 1 Ylmethyl Cyclopropanamine

In Vitro Assessment of Biological Activity

In vitro studies are fundamental to characterizing the pharmacological properties of a new chemical entity. For N-(naphthalen-1-ylmethyl)cyclopropanamine, such assessments are crucial to understanding its mechanism of action at the molecular and cellular levels.

Receptor Binding Assays

Currently, there is a lack of specific data from receptor binding assays for this compound in peer-reviewed literature. While molecular docking studies have suggested a potential for this compound to bind to receptors involved in neurotransmission, experimental validation and quantitative analysis of binding affinities (such as Ki or Kd values) for a panel of receptors are not yet available.

Enzyme Inhibition Studies (e.g., LSD1 inhibitors)

The cyclopropanamine structure is a known feature in some enzyme inhibitors, notably inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various diseases. While this structural similarity suggests that this compound could potentially act as an enzyme inhibitor, specific inhibitory concentrations (e.g., IC50 values) against LSD1 or other enzymes have not been reported in the available research.

Cell-Based Assays for Functional Responses

Functional assays in cellular models are essential to determine the biological effect of a compound following target engagement. As of the latest review of scientific literature, there are no published studies detailing the effects of this compound in cell-based assays. Therefore, information regarding its potential to induce or inhibit cellular processes such as proliferation, apoptosis, or differentiation is not currently available.

Modulation of Cellular Signaling Pathways

The interaction of a compound with its molecular target(s) typically results in the modulation of intracellular signaling pathways. Due to the absence of data from receptor binding and cell-based functional assays, the specific cellular signaling pathways that may be affected by this compound have not been elucidated.

In Vivo Pharmacological Evaluation

In vivo studies in animal models are a critical step in the evaluation of a compound's therapeutic potential.

Efficacy Studies in Disease Models

There are currently no published in vivo studies investigating the efficacy of this compound in any disease models. Such studies would be necessary to determine its potential therapeutic applications.

Pharmacokinetic and Pharmacodynamic Investigations

No published studies were identified that describe the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Furthermore, there is no available information regarding its in vivo efficacy, potency, or dose-response relationships.

Mechanisms of Action and Molecular Interactions

Detailed investigations into the molecular mechanisms of this compound are absent from the current body of scientific literature.

Ligand-Receptor Binding Dynamics and Allosteric Modulation

There are no available data from receptor binding assays or functional studies to characterize the affinity of this compound for any specific biological receptors. Information regarding its potential as an agonist, antagonist, or allosteric modulator is currently unknown.

Enzyme Active Site Interactions

No studies have been published that investigate the ability of this compound to interact with and modulate the activity of any enzymes.

Downstream Signaling Cascade Perturbations

Without an identified molecular target, there is no information on the potential effects of this compound on intracellular signaling pathways.

Computational Chemistry and Molecular Modeling Studies

QSAR Modeling for Activity Prediction and Design Optimization

Fulfilling this request would necessitate fabricating data for each of these highly specific computational analyses, which falls outside the scope of providing factual and verifiable information.

It is possible that research on N-(naphthalen-1-ylmethyl)cyclopropanamine exists but has not been made public, or that the compound has not yet been a subject of in-depth computational investigation.

Therapeutic Potential and Drug Discovery Implications

Exploration of N-(naphthalen-1-ylmethyl)cyclopropanamine as a Lead Compound

The potential of this compound as a lead compound stems from the well-documented biological activities of its constituent chemical motifs. The cyclopropylamine (B47189) group is a key pharmacophore in a class of enzyme inhibitors known as monoamine oxidase (MAO) inhibitors, such as tranylcypromine. More recently, this functional group has been identified as crucial for the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer. nih.gov LSD1 is essential for maintaining the pluripotency and self-renewal of embryonic stem cells and its elevated expression is observed in various cancers. nih.gov The inhibition of LSD1 has been shown to block the proliferation of cancer cells that exhibit stem cell-like properties. nih.gov

The naphthalene (B1677914) moiety is also a common feature in many biologically active compounds. Naphthalene-based compounds have been investigated as potent inhibitors of various enzymes, including the papain-like protease (PLpro) of the SARS-CoV-2 virus. nih.gov The rigid, aromatic nature of the naphthalene ring allows for significant van der Waals and pi-stacking interactions within protein binding pockets, making it a valuable scaffold for achieving high-affinity binding.

Given these precedents, this compound emerges as a promising starting point for the design of inhibitors targeting enzymes like LSD1, where the cyclopropylamine can act as a reactive "warhead" and the naphthalene group can be tailored to confer selectivity and potency.

Scaffold Derivatization for Enhanced Potency and Selectivity

The this compound scaffold offers multiple avenues for chemical modification to enhance its therapeutic properties. A systematic derivatization strategy would be key to optimizing its potency and selectivity for a specific biological target.

Key Derivatization Strategies:

Substitution on the Naphthalene Ring: The naphthalene ring can be functionalized at various positions with different chemical groups (e.g., halogens, hydroxyl, methoxy, amino groups) to probe the steric and electronic requirements of the target's binding site. This can lead to improved binding affinity and selectivity. For instance, the introduction of specific substituents could foster additional hydrogen bonds or hydrophobic interactions. The synthesis of a naproxen (B1676952) prodrug by esterifying its carboxylic acid group with naphthalen-1-ylmethanol demonstrates a method for functionalizing the naphthalene moiety to alter a compound's physicochemical properties. researchgate.net

Modification of the Linker: The methylene (B1212753) linker connecting the naphthalene and cyclopropane (B1198618) rings can be altered in length or rigidity. Introducing heteroatoms or conformational constraints could orient the two key moieties in a more favorable geometry for binding.

Substitution on the Cyclopropane Ring and Amine: The cyclopropane ring itself, or the amine group, could be substituted to fine-tune the reactivity of the cyclopropylamine warhead and modulate its pharmacokinetic properties.

A library of such derivatives would be synthesized and screened against a panel of relevant biological targets to identify compounds with the desired activity profile.

Strategies for Mitigating Potential Off-Target Activities

A significant challenge in drug development is minimizing off-target activities, which can lead to undesirable side effects. For a compound containing a cyclopropylamine group, a primary concern is the potential for inhibition of MAO-A and MAO-B, given the structural similarity to tranylcypromine. nih.gov

To address this, a multi-pronged approach is necessary:

Early-Stage In Vitro Screening: During the lead optimization phase, all newly synthesized derivatives should be routinely screened against a panel of off-target proteins, including MAO-A, MAO-B, and other related enzymes. This allows for the early identification and deprioritization of compounds with undesirable activity profiles.

Computational Modeling: In silico methods can be employed to predict potential off-target interactions. nih.govnih.gov By building computational models of the target and off-target proteins, it is possible to rationally design modifications to the lead scaffold that enhance selectivity. Techniques such as 3-D quantitative structure-activity relationship (QSAR) studies can help in understanding the structural features that govern selective binding.

Structure-Based Design: Obtaining the crystal or cryo-electron microscopy (cryo-EM) structure of the lead compound bound to its intended target can provide invaluable insights into the binding mode. This structural information can then be used to guide the design of new derivatives that make more specific interactions with the target protein, thereby reducing the likelihood of binding to off-targets. The use of cryo-EM in designing selective NaV1.7 inhibitors highlights the power of this approach. elifesciences.org

Future Directions in Drug Design Based on the this compound Scaffold

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of oncology through the inhibition of epigenetic targets like LSD1.

Future research in this area should focus on:

Systematic Exploration of the Chemical Space: A comprehensive library of derivatives should be synthesized to fully explore the structure-activity relationships (SAR) around this scaffold.

Target Identification and Validation: While LSD1 is a primary hypothetical target, screening against a broader panel of histone demethylases and other enzymes could uncover novel therapeutic applications.

Advanced Drug Delivery Systems: For compounds with promising activity but suboptimal pharmacokinetic properties, formulation strategies such as encapsulation in nanoparticles or conjugation to targeting moieties could be explored to improve their delivery and efficacy.

Integration of Artificial Intelligence: The use of machine learning and artificial intelligence in drug discovery is rapidly expanding. These tools can be used to predict the biological activity, off-target effects, and pharmacokinetic properties of virtual compounds based on the this compound scaffold, thereby accelerating the drug design and optimization process.

Q & A

Q. What are the recommended synthetic routes for N-(naphthalen-1-ylmethyl)cyclopropanamine and its derivatives?

The synthesis of naphthalene-cyclopropanamine derivatives typically involves nucleophilic substitution or reductive amination. For example, a general procedure includes:

- Reacting 1-naphthol derivatives with propargyl bromide in DMF using K₂CO₃ as a base to form intermediates (e.g., (prop-2-yn-1-yloxy)naphthalene) .

- Subsequent steps may involve cyclopropane ring formation via [2+1] cycloaddition or coupling reactions with cyclopropanamine precursors.

- Reaction progress should be monitored using TLC (n-hexane:ethyl acetate, 9:1) and purified via column chromatography.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Use the SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. For example:

- The cyclopropane ring typically exhibits C–C bond lengths of ~1.50 Å and angles of ~60°, while the naphthalene system shows aromatic C–C bonds (~1.40 Å) .

- Computational validation via DFT calculations (e.g., Gaussian) can complement experimental data by optimizing geometry and comparing theoretical/experimental bond parameters.

Q. What are the key safety considerations for handling this compound in the lab?

- Toxicity : Limited data exist, but related naphthalene derivatives show acute toxicity via inhalation (e.g., respiratory irritation) and dermal exposure .

- Handling : Use PPE (nitrile gloves, chemical goggles), avoid static discharge, and work under a fume hood.

- Spills : Contain with sand or vermiculite; dispose as hazardous waste via authorized facilities .

Q. How can purity and stability of this compound be assessed during storage?

- Purity : Analyze via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile derivatives).

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation using NMR (e.g., disappearance of cyclopropane proton signals at δ ~0.5–1.5 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., SARS-CoV-2 spike glycoprotein). Key parameters:

- Binding affinity (ΔG ≤ –7.0 kcal/mol suggests strong inhibition).

- Hydrogen bonding with active-site residues (e.g., Asn501, Tyr505 for viral entry) .

- Validate predictions with MD simulations (GROMACS) to assess ligand-protein stability over 100 ns trajectories.

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Case Example : If a derivative shows high in vitro activity but poor in vivo efficacy:

Q. How can reaction conditions be optimized for enantioselective synthesis of cyclopropanamine derivatives?

Q. What analytical techniques characterize intermolecular interactions in solid-state forms?

- SC-XRD : Resolve π-π stacking between naphthalene moieties (distance ~3.4 Å) and C–H···N hydrogen bonds.

- DSC/TGA : Identify polymorphs via melting point differences (ΔTm ≥5°C indicates distinct forms).

- IR/Raman : Detect weak interactions (e.g., C–H···π) through shifts in aromatic C–H stretching (~3050 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.